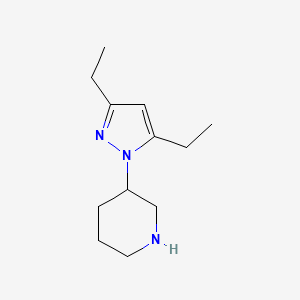

3-(3,5-diethyl-1H-pyrazol-1-yl)piperidine

CAS No.: 1556437-84-3

Cat. No.: VC3106598

Molecular Formula: C12H21N3

Molecular Weight: 207.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1556437-84-3 |

|---|---|

| Molecular Formula | C12H21N3 |

| Molecular Weight | 207.32 g/mol |

| IUPAC Name | 3-(3,5-diethylpyrazol-1-yl)piperidine |

| Standard InChI | InChI=1S/C12H21N3/c1-3-10-8-11(4-2)15(14-10)12-6-5-7-13-9-12/h8,12-13H,3-7,9H2,1-2H3 |

| Standard InChI Key | WCGMQUZMFINBPO-UHFFFAOYSA-N |

| SMILES | CCC1=CC(=NN1C2CCCNC2)CC |

| Canonical SMILES | CCC1=CC(=NN1C2CCCNC2)CC |

Introduction

Chemical Structure and Properties

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C12H21N3 |

| Molecular Weight | 207.32 g/mol |

| CAS Number | 1556437-84-3 |

| IUPAC Name | 3-(3,5-diethylpyrazol-1-yl)piperidine |

| SMILES Notation | CCC1=CC(=NN1C2CCCNC2)CC |

| InChI | InChI=1S/C12H21N3/c1-3-10-8-11(4-2)15(14-10)12-6-5-7-13-9-12/h8,12-13H,3-7,9H2,1-2H3 |

| InChIKey | WCGMQUZMFINBPO-UHFFFAOYSA-N |

The compound likely exists as a colorless to pale yellow liquid or solid at room temperature, based on the properties of similar pyrazole-piperidine derivatives. The presence of the basic nitrogen in the piperidine ring contributes to its basicity, while the pyrazole moiety provides aromatic character to the molecule. The ethyl substituents enhance lipophilicity compared to methyl-substituted analogs, potentially affecting membrane permeability and biological activity profiles .

Synthesis Methods

Comparison with Related Compounds

The synthesis of the closely related compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine provides valuable insights. This analog is typically prepared through a cyclization reaction involving 3,5-dimethylpyrazole and piperidine in the presence of a base such as sodium hydride or potassium carbonate. A similar approach could be employed for 3-(3,5-diethyl-1H-pyrazol-1-yl)piperidine, substituting 3,5-diethylpyrazole for the dimethyl variant.

Structural Analysis

Spectroscopic Characteristics

The structural confirmation of 3-(3,5-diethyl-1H-pyrazol-1-yl)piperidine would typically involve various spectroscopic techniques. In NMR spectroscopy, the compound would exhibit characteristic signals for the pyrazole CH (typically appearing around 5.7-6.0 ppm in the 1H NMR), the ethyl groups (with CH2 quartets around 2.2-2.5 ppm and CH3 triplets around 1.0-1.2 ppm), and the piperidine ring protons (appearing as complex multiplets between 1.5-3.5 ppm). The amine proton of the piperidine would typically appear as a broad singlet that may be affected by pH and concentration .

Conformational Analysis

Biochemical Properties

Structure-Activity Relationships

A comparison with the dimethyl analog (3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine) suggests that the increase in alkyl chain length from methyl to ethyl would enhance lipophilicity and potentially modify the compound's ability to interact with hydrophobic binding pockets in proteins. This structural modification could lead to altered biological activity profiles, including changes in potency, selectivity, and pharmacokinetic properties .

Comparative Analysis with Structural Analogs

Comparison with Methyl-Substituted Analogs

A direct comparison of key properties between 3-(3,5-diethyl-1H-pyrazol-1-yl)piperidine and its dimethyl analog reveals significant differences that could impact their chemical and biological behavior, as shown in Table 2:

| Property | 3-(3,5-diethyl-1H-pyrazol-1-yl)piperidine | 3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine |

|---|---|---|

| Molecular Formula | C12H21N3 | C10H17N3 |

| Molecular Weight | 207.32 g/mol | 179.26 g/mol |

| CAS Number | 1556437-84-3 | 1250773-31-9 |

| Lipophilicity | Higher (due to ethyl groups) | Lower (methyl groups) |

| Steric Profile | More bulky substituents | Less bulky substituents |

The increased lipophilicity and steric bulk of the ethyl-substituted compound could lead to differences in solubility, membrane permeability, and protein binding characteristics compared to the methyl analog .

Comparison with Methylated Bridge Analogs

Another interesting structural analog is 3-((3,5-diethyl-1H-pyrazol-1-yl)methyl)piperidine, which contains an additional methylene bridge between the pyrazole and piperidine rings. This structural modification significantly affects the compound's conformational flexibility and spatial arrangement. The additional methylene group provides greater rotational freedom between the two ring systems, potentially altering the compound's ability to adapt to binding sites and interact with biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume